N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide
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Overview
Description
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide: is an organic compound with the molecular formula C13H16N2O It belongs to the class of amides and is characterized by the presence of a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Reduction of the Quinoline Ring: The quinoline ring is then partially reduced to form the tetrahydroquinoline derivative. This can be achieved using catalytic hydrogenation with a palladium or platinum catalyst.
Amide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with N-methylprop-2-enamide. This can be carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide can undergo oxidation reactions, leading to the formation of quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: It can participate in substitution reactions, particularly at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(quinolin-8-yl)prop-2-enamide: Lacks the tetrahydro modification.
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide: Has an acetamide group instead of a prop-2-enamide group.
Uniqueness
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide is unique due to the presence of both the tetrahydroquinoline ring and the prop-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-12(16)15(2)11-8-4-6-10-7-5-9-14-13(10)11/h3,5,7,9,11H,1,4,6,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDZOBFWSGUMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC2=C1N=CC=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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